molecular formula C12H13ClO2 B1432301 8-Chloro-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-27-1

8-Chloro-4,4-dimethylchroman-6-carbaldehyde

Cat. No. B1432301
CAS RN: 1350761-27-1
M. Wt: 224.68 g/mol
InChI Key: LBILSTKRPPLZGQ-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the current search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the current search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Vilsmeier Reagent Reactions : Studies on chromenes, closely related to 8-Chloro-4,4-dimethylchroman-6-carbaldehyde, have shown that the action of the Vilsmeier reagent on certain chroman-4-ones results in low yields of chlorochromene-3-carbaldehydes. These chlorochromenes are of potential synthetic value, as they can be readily hydrolyzed back to chroman-4-one under certain conditions (Brown, Marcus, & Anastasis, 1985).

  • Synthesis from Chloro-Coumarin : Synthesis and reactions of chloro-dimethylchromens, including compounds similar to this compound, have been explored. These compounds have been prepared from chloro-coumarin and converted into dihalogenochroman derivatives. The halogen atoms in these compounds exhibit varying susceptibilities to hydrolysis (Hepworth, Jones, & Livingstone, 1981).

  • Microwave-Assisted Synthesis : A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives, which include structures similar to this compound, demonstrated the potential for rapid and efficient synthesis of such compounds. These synthesized compounds showed notable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Potential Applications

  • Antimicrobial Activity : The aforementioned study on microwave-assisted synthesis also indicated that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

  • Synthetic Value in Organic Chemistry : Chlorochromenes, similar to this compound, are of interest in synthetic organic chemistry due to their potential for hydrolysis and conversion into other valuable chemical compounds (Brown, Marcus, & Anastasis, 1985).

Mechanism of Action

The mechanism of action for 8-Chloro-4,4-dimethylchroman-6-carbaldehyde is not specified in the current search results .

Safety and Hazards

The safety and hazards associated with 8-Chloro-4,4-dimethylchroman-6-carbaldehyde are not specified in the current search results .

Future Directions

The future directions for research on 8-Chloro-4,4-dimethylchroman-6-carbaldehyde are not provided in the current search results .

properties

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILSTKRPPLZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-8-chloro-4,4-dimethyl-3,4-dihydro-2H-chromene (483 mg, 1.75 mmol) in THF (12.0 mL) under N2 atmosphere was cooled to −78° C., and n-BuLi (841 μL, 2.10 mmol) was added dropwise via a syringe. The reaction mixture was stirred at −78° C. for 10 minutes and then DMF (543 μL, 7.01 mmol) was added dropwise via a syringe. The resulting mixture was allowed to warm to room temperature and wet silica gel (5.0 g/0.5 mL of water) was added. The mixture was allowed to stir at room temperature for 10 minutes before it was filtered. The silica gel was rinsed with EtOAc, and the filtrate was concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to obtain the title compound as a white solid.
Quantity
483 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
841 μL
Type
reactant
Reaction Step Two
Name
Quantity
543 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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